molecular formula C21H23N3O4 B6916321 N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

Cat. No.: B6916321
M. Wt: 381.4 g/mol
InChI Key: NJDZOSPUVRYVLY-HNNXBMFYSA-N
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Description

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is a complex chemical compound that has gained attention in various fields due to its unique structure and properties

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized via a multi-step reaction involving the condensation of phthalic anhydride with an appropriate amine.

  • Reaction conditions include:

    • Temperature: Typically maintained at around 100-150°C.

    • Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    • Solvent: Common solvents include toluene or ethanol.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process to maintain control over reaction conditions and product quality.

  • Continuous Process: In some cases, a continuous process may be utilized to achieve higher production rates, particularly in large-scale manufacturing facilities.

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

  • Reduction: Reduction can occur at the keto group, converting it into a secondary alcohol.

  • Substitution: Various nucleophilic substitution reactions can be conducted at the phthalazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically in aqueous or alcoholic solutions.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products:

  • Oxidation Products: Quinones.

  • Reduction Products: Secondary alcohols.

  • Substitution Products: Varied based on the nucleophile used.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(2)24-21(28)18-6-4-3-5-17(18)19(23-24)20(27)22-15(12-25)11-14-7-9-16(26)10-8-14/h3-10,13,15,25-26H,11-12H2,1-2H3,(H,22,27)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDZOSPUVRYVLY-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=C(C=C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC3=CC=C(C=C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic structures.

  • Biology: Employed in studies involving enzyme inhibition and protein binding due to its structural affinity for biological macromolecules.

  • Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of specialized coatings and polymers due to its stability and reactive functional groups.

Mechanism of Action

Mechanism of Effect: The compound exerts its effects through various mechanisms, depending on its application:

  • Molecular Targets: Common targets include enzymes and receptors that are critical in biological pathways.

  • Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

  • N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-phthalimide

  • 4-oxo-3-propan-2-ylphthalazine

Uniqueness:

  • The presence of the hydroxyphenyl and carboxamide groups in N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide imparts unique reactivity and interaction potential compared to its analogs, making it particularly valuable in specialized applications.

This compound's diverse properties and applications make it a subject of ongoing research and interest in multiple scientific disciplines.

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